molecular formula C12H8F3N3O2S B2531830 2-thioxo-5-(((3-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione CAS No. 16357-48-5

2-thioxo-5-(((3-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2531830
CAS RN: 16357-48-5
M. Wt: 315.27
InChI Key: UANDNCWPTXDTSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds, particularly those containing the dihydropyrimidine moiety, has been a subject of interest due to their potential biological activities. In the context of synthesizing such compounds, the research presented in the papers provides valuable insights. The first paper discusses the synthesis of a tetrahydropyrimidine derivative, specifically 5-ethoxycarbonly-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, through a method characterized by elemental analysis, IR, UV-vis, and X-ray single crystal diffraction . The second paper outlines an efficient synthesis of novel heterocyclic dihydropyrimidine-2,4,5(3H)-triones and tetrahydro-2-thioxopyrimidine-4,5-diones via a three-component reaction involving amines, phenyl isocyanate or phenyl isothiocyanate, and ethyl bromopyruvate in DMF under reflux conditions without the need for additional bases or catalysts . This method is noted for its simplicity and efficiency, yielding good results.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and activities. The first paper provides a comprehensive ab initio study on the synthesized tetrahydropyrimidine derivative using B3LYP and HF methods at a 6-31G* basis set. The study reveals that the predicted geometries closely match the structural parameters, although intermolecular interactions in the solid state do have some influence on the molecular geometry. The vibrational frequencies predicted by both methods are consistent with each other and have been compared with experimental IR spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-component and do not require additional bases or catalysts, which is advantageous for the efficiency of the process. The reactions between amines, phenyl isocyanate or phenyl isothiocyanate, and ethyl bromopyruvate lead to the formation of the desired heterocyclic dihydropyrimidine derivatives. The structures of the synthesized compounds were confirmed using advanced spectroscopic data, ensuring the accuracy of the chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined through various analytical techniques. The first paper details the vibrational analyses and the thermodynamic properties of the compound at different temperatures, providing insights into the correlations between heat capacity (Cp,m(0)), entropy (S(m)(0)), enthalpy (H(m)(0)), and temperature. The theoretical electronic absorption spectra have been calculated, indicating that the electronic transitions are mainly assigned to n-->pi* and pi-->pi* transitions . The second paper does not provide specific details on the physical and chemical properties but emphasizes the good yield and the efficiency of the synthesis procedure .

Scientific Research Applications

Heterocyclic Compound Synthesis

2-thioxo-5-(((3-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a compound that can serve as a key intermediate in the synthesis of polyfunctional fused heterocyclic compounds. For instance, reactions involving 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid yield complex heterocyclic structures. These structures further react with hydrazonoyl chlorides or undergo cyclization processes to produce novel compounds with potential chemical and biological activities (Hassaneen et al., 2003).

Novel Heterocyclic Derivatives Synthesis

The compound is also pivotal in the efficient synthesis of novel heterocyclic dihydropyrimidine-2,4,5(3H)-triones and tetrahydro-2-thioxopyrimidine-4,5-diones. Through a three-component reaction involving appropriate amines, phenyl isocyanate or phenyl isothiocyanate, and ethyl bromopyruvate under reflux conditions, these products are formed. This process does not require additional bases or catalysts, highlighting the compound's versatility in heterocyclic chemistry (Mehrabi & Alizadeh-bami, 2015).

Spectroscopic and Theoretical Analysis

Moreover, 2-thioxo-dihydropyrimidine derivatives have been analyzed through crystal structure, spectroscopic (FT-IR, 1H and 13C NMR) characterization, and density functional theory (DFT) calculations. Such studies provide insights into the molecular geometry, vibrational frequencies, NMR chemical shifts, and potential applications in materials science, including non-linear optical (NLO) properties and molecular electrostatic potential (MEP) analyses (Pekparlak et al., 2018).

Green Chemistry Applications

Additionally, the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives utilizing 2-thioxo-dihydropyrimidine as a catalyst in aqueous media represents an advancement in green chemistry. This method emphasizes the use of recyclable catalysts, milder reaction conditions, and an environmentally benign approach, showcasing the compound's role in sustainable chemical synthesis (Verma & Jain, 2012).

Structural and Spectroscopic Characterization

The compound's utility is further demonstrated in structural and spectroscopic studies, where it serves as a foundation for understanding the relationship between molecular structure and properties such as NLO. Detailed assignments of vibrational bands and examination of solvent effects on electronic absorption spectra are facilitated by the synthesis and analysis of 2-thioxo-dihydropyrimidine derivatives, contributing valuable information to fields like materials science and pharmacology (Tamer et al., 2017).

properties

IUPAC Name

6-hydroxy-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2S/c13-12(14,15)6-2-1-3-7(4-6)16-5-8-9(19)17-11(21)18-10(8)20/h1-5H,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVVJMKXGTZERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501121482
Record name Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thioxo-5-(((3-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione

CAS RN

16357-48-5
Record name Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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